Acetaminophen cysteine Acetaminophen cysteine Acetaminophen cystein, also known as paracetamol cysteine or aa-cysteine, belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. Acetaminophen cystein is considered to be a practically insoluble (in water) and relatively neutral molecule. Acetaminophen cystein has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, acetaminophen cystein is primarily located in the cytoplasm. Acetaminophen cystein participates in a number of enzymatic reactions. In particular, Acetaminophen cystein can be biosynthesized from NAPQI and glutathione through its interaction with the enzymes glutathione S-transferase p and glutathione S-transferase theta-1. In addition, Acetaminophen cystein can be converted into acetaminophen cystein; which is catalyzed by the enzyme multidrug resistance-associated protein 1. In humans, acetaminophen cystein is involved in the acetaminophen metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 64014-06-8
VCID: VC21072800
InChI: InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
SMILES: CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

Acetaminophen cysteine

CAS No.: 64014-06-8

Cat. No.: VC21072800

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Acetaminophen cysteine - 64014-06-8

Specification

Description Acetaminophen cystein, also known as paracetamol cysteine or aa-cysteine, belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. Acetaminophen cystein is considered to be a practically insoluble (in water) and relatively neutral molecule. Acetaminophen cystein has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, acetaminophen cystein is primarily located in the cytoplasm. Acetaminophen cystein participates in a number of enzymatic reactions. In particular, Acetaminophen cystein can be biosynthesized from NAPQI and glutathione through its interaction with the enzymes glutathione S-transferase p and glutathione S-transferase theta-1. In addition, Acetaminophen cystein can be converted into acetaminophen cystein; which is catalyzed by the enzyme multidrug resistance-associated protein 1. In humans, acetaminophen cystein is involved in the acetaminophen metabolism pathway.
CAS No. 64014-06-8
Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name (2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid
Standard InChI InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Standard InChI Key ZOZXXYPCOKGXOE-JTQLQIEISA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N
SMILES CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N

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